Cas no 2227854-95-5 ((2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol)

(2S)-4,4,4-Trifluoro-3-(trifluoromethyl)butan-2-ol is a chiral fluorinated alcohol with significant utility in synthetic chemistry and pharmaceutical applications. Its high degree of fluorination imparts enhanced stability, lipophilicity, and metabolic resistance, making it valuable for designing bioactive compounds. The stereospecific (2S) configuration ensures precise enantioselectivity in asymmetric synthesis, particularly in the preparation of fluorinated intermediates. The presence of trifluoromethyl and trifluoroethyl groups contributes to unique electronic and steric properties, facilitating tailored reactivity in nucleophilic or electrophilic transformations. This compound is particularly useful in medicinal chemistry for optimizing drug candidates' pharmacokinetic profiles. Its well-defined structure and functional group compatibility make it a versatile building block for advanced chemical synthesis.
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol structure
2227854-95-5 structure
Product name:(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
CAS No:2227854-95-5
MF:C5H6F6O
Molecular Weight:196.09096288681
CID:5952693
PubChem ID:87588383

(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
    • SCHEMBL3873776
    • EN300-1941680
    • 2227854-95-5
    • UQNPVNSBQBTAMR-REOHCLBHSA-N
    • インチ: 1S/C5H6F6O/c1-2(12)3(4(6,7)8)5(9,10)11/h2-3,12H,1H3/t2-/m0/s1
    • InChIKey: UQNPVNSBQBTAMR-REOHCLBHSA-N
    • SMILES: FC(C(C(F)(F)F)[C@H](C)O)(F)F

計算された属性

  • 精确分子量: 196.03228378g/mol
  • 同位素质量: 196.03228378g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 2.5

(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1941680-0.05g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
0.05g
$959.0 2023-09-17
Enamine
EN300-1941680-1.0g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
1g
$1142.0 2023-06-03
Enamine
EN300-1941680-0.5g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
0.5g
$1097.0 2023-09-17
Enamine
EN300-1941680-5.0g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
5g
$3313.0 2023-06-03
Enamine
EN300-1941680-5g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
5g
$3313.0 2023-09-17
Enamine
EN300-1941680-0.25g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
0.25g
$1051.0 2023-09-17
Enamine
EN300-1941680-10.0g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
10g
$4914.0 2023-06-03
Enamine
EN300-1941680-0.1g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
0.1g
$1005.0 2023-09-17
Enamine
EN300-1941680-2.5g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
2.5g
$2240.0 2023-09-17
Enamine
EN300-1941680-10g
(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
2227854-95-5
10g
$4914.0 2023-09-17

(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol 関連文献

(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-olに関する追加情報

Professional Introduction to (2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol (CAS No. 2227854-95-5)

(2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol, identified by the CAS number 2227854-95-5, is a fluorinated alcohol that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which can significantly influence the biological activity and pharmacokinetic behavior of drugs.

The structural framework of (2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol consists of a four-carbon chain with fluorine substituents at the 4th position and a trifluoromethyl group at the 3rd position. The stereochemistry at the 2nd carbon, indicated by the (S) configuration, adds another layer of complexity and interest for researchers exploring its interactions with biological targets. The presence of multiple fluorine atoms not only enhances the lipophilicity of the molecule but also contributes to its metabolic stability, making it a promising candidate for drug development.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate drug efficacy and pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can improve binding affinity, reduce metabolic degradation, and enhance membrane permeability, all of which are critical factors in drug design. The compound (2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol exemplifies these advantages, offering a versatile scaffold for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Research has shown that fluorinated alcohols can serve as intermediates in the synthesis of various bioactive molecules. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The trifluoromethyl group, in particular, is known to enhance binding interactions with biological targets, making it an attractive feature for drug design.

The stereochemistry of (2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol also plays a crucial role in its biological activity. The (S) configuration at the 2nd carbon can influence how the molecule interacts with enzymes and receptors in the body. This chirality can lead to differences in potency, selectivity, and side effects compared to its enantiomer. Researchers are actively investigating how this stereochemical feature affects the pharmacological properties of the compound, aiming to develop more effective and safer drugs.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like (2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol with greater accuracy. These tools allow for virtual screening and molecular docking studies, which can identify potential binding sites and interactions with biological targets. Such computational approaches have accelerated the discovery process and provided valuable insights into how structural modifications can enhance drug efficacy.

The synthesis of fluorinated compounds remains a challenging yet rewarding area of research. The introduction of multiple fluorine atoms often requires specialized synthetic techniques and reagents. However, recent developments in synthetic methodology have made it easier to access complex fluorinated structures. For example, transition-metal-catalyzed cross-coupling reactions have been widely used to introduce fluorine atoms into organic molecules with high efficiency and selectivity. These advancements have opened new avenues for exploring the potential of compounds like (2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol.

In conclusion, (2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol (CAS No. 2227854-95-5) represents a promising scaffold for pharmaceutical research due to its unique structural features and potential applications. Its fluorinated backbone and stereochemical configuration offer advantages in terms of metabolic stability and binding affinity. As research continues to uncover new ways to leverage fluorine chemistry in drug development, compounds like this one are likely to play an increasingly important role in the discovery and design of novel therapeutic agents.

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